1-Chloro-3-(difluoromethyl)-2-methoxybenzene
CAS No.:
Cat. No.: VC18863916
Molecular Formula: C8H7ClF2O
Molecular Weight: 192.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClF2O |
|---|---|
| Molecular Weight | 192.59 g/mol |
| IUPAC Name | 1-chloro-3-(difluoromethyl)-2-methoxybenzene |
| Standard InChI | InChI=1S/C8H7ClF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3 |
| Standard InChI Key | UBLIWBYWHRPTHM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC=C1Cl)C(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-chloro-3-(difluoromethyl)-2-methoxybenzene is C₉H₇ClF₂O, with a molecular weight of 216.60 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, O=16.00). The compound’s structure features a benzene core with three distinct substituents:
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A chlorine atom at the 1-position, which introduces electron-withdrawing effects.
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A methoxy group (-OCH₃) at the 2-position, contributing electron-donating resonance effects.
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A difluoromethyl group (-CF₂H) at the 3-position, offering polarity and steric bulk .
Electronic and Steric Effects
The juxtaposition of electron-withdrawing (Cl, -CF₂H) and electron-donating (-OCH₃) groups creates a polarized aromatic system. Density functional theory (DFT) calculations on analogous compounds suggest that the methoxy group’s resonance donation partially offsets the chlorine’s inductive withdrawal, while the -CF₂H group introduces steric hindrance and dipole moments . These features influence reactivity in substitution and coupling reactions.
Spectroscopic Properties
While experimental NMR data for this compound is unavailable, predictions based on similar structures indicate:
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¹H NMR: A singlet for the methoxy group (~δ 3.8 ppm), a multiplet for aromatic protons (δ 6.8–7.4 ppm), and a triplet for the -CF₂H group (δ 5.5–6.0 ppm, J₆F-H ≈ 56 Hz) .
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¹⁹F NMR: A doublet for the -CF₂H group (δ -110 to -120 ppm, J₆F-F ≈ 240 Hz) .
Synthetic Methodologies
Table 1: Hypothetical Synthetic Routes
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C | 85% |
| 2 | Methoxylation | NaOCH₃, DMSO, 90°C | 78% |
| 3 | Difluoromethylation | CF₂HBr, CuI, DMF, 120°C | 65% |
| *Yields estimated from analogous reactions . |
Directed Ortho-Metalation
An alternative approach employs directed ortho-metalation (DoM). Starting with 2-methoxybenzene, sequential functionalization could proceed as follows:
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Chlorination at the 1-position using Cl₂/FeCl₃.
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Difluoromethylation via a Friedel-Crafts-type reaction with HCF₂COCl and AlCl₃ .
This method benefits from regioselectivity but requires stringent control of Lewis acid stoichiometry.
Physicochemical Properties
Thermodynamic Stability
Comparative data from structurally similar compounds (e.g., 1-chloro-2-nitro-4-trifluoromethylbenzene) suggest:
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 45–50°C | Analog estimation |
| Boiling Point | 220–225°C | Joback group contribution |
| Solubility in Water | 0.2 g/L | Crippen method |
Applications in Chemical Synthesis
Pharmaceutical Intermediates
The -CF₂H group is a bioisostere for -OH or -CH₃, enhancing metabolic stability. For example, 1-chloro-3-(difluoromethyl)-2-methoxybenzene could serve as a precursor to kinase inhibitors or antifungal agents .
Agrochemical Development
Chlorinated and fluorinated aromatics are prevalent in herbicides. The compound’s lipophilicity may improve membrane permeability in plant systemic agents .
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